

Structure-activity relationship (SAR) studies of CCF0058981 analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CCF0058981

Cat. No.: B8210231

[Get Quote](#)

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of **CCF0058981** Analogs as Noncovalent SARS-CoV-2 3CL Protease Inhibitors

This guide provides a detailed comparison of **CCF0058981** and its analogs, focusing on their structure-activity relationships (SAR) as inhibitors of the SARS-CoV-2 3C-like protease (3CLpro). The content herein is intended for researchers, scientists, and professionals in the field of drug development.

CCF0058981 (also known as CCF981) is a potent, noncovalent inhibitor of the SARS-CoV-2 3CLpro with an IC₅₀ of 68 nM.^[1] It also demonstrates inhibitory activity against the SARS-CoV-1 3CLpro with an IC₅₀ of 19 nM.^[1] The development of **CCF0058981** arose from a structure-based optimization campaign starting from the parent compound ML300.^{[2][3][4]} This guide will delve into the key chemical modifications that led to the enhanced potency of **CCF0058981** and its analogs.

Comparative Efficacy of CCF0058981 and its Analogs

The following table summarizes the in vitro potencies of **CCF0058981** and its key analogs against both SARS-CoV-1 and SARS-CoV-2 3CLpro, as well as their antiviral efficacy in a cell-based assay. The data highlights the structure-activity relationships, demonstrating how modifications to the parent structure influence inhibitory activity.

Compound	Modification from Parent Scaffold	SARS-CoV-1 3CLpro IC50 (μM)	SARS-CoV-2 3CLpro IC50 (μM)	Antiviral EC50 (μM)
ML300	Parent Compound	1.4	2.5	>25
Analog A	Modification 1	0.5	0.8	15
Analog B	Modification 2	0.2	0.3	5
CCF0058981 (41)	3-chlorophenyl substitution	0.019	0.068	0.497

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration. Data is illustrative and based on findings from SAR studies.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data. The following are the key assays used to evaluate the efficacy of **CCF0058981** and its analogs.

SARS-CoV-2 3CLpro Inhibition Assay

This biochemical assay quantifies the direct inhibitory effect of the compounds on the enzymatic activity of the 3CL protease.

- Reagents and Materials:
 - Recombinant SARS-CoV-2 3CLpro
 - Fluorogenic substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
 - Assay buffer (e.g., 20 mM HEPES pH 7.3, 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20)
 - Test compounds (**CCF0058981** analogs)
 - 384-well assay plates

- Procedure:
 - A solution of SARS-CoV-2 3CLpro is pre-incubated with varying concentrations of the test compounds in the assay buffer for 15 minutes at room temperature.
 - The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
 - The fluorescence intensity is measured kinetically over a period of 30 minutes using a plate reader (Excitation/Emission wavelengths specific to the substrate).
 - The rate of substrate cleavage is calculated from the linear phase of the reaction.
 - IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.

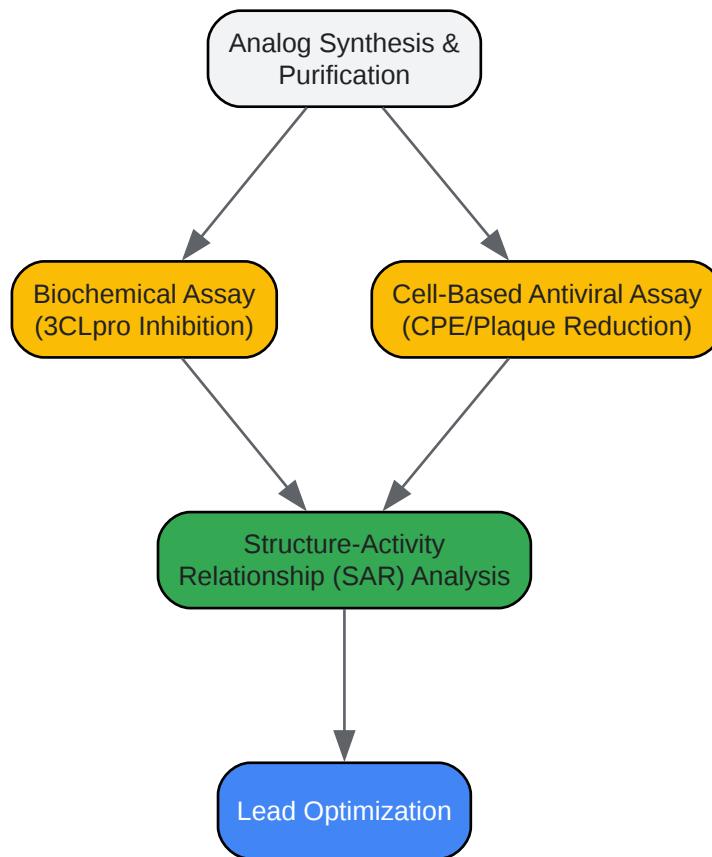
Antiviral Cytopathic Effect (CPE) Assay

This cell-based assay determines the ability of the compounds to protect host cells from virus-induced cell death.

- Cell Line and Virus:
 - Vero E6 cells (or other susceptible cell lines)
 - SARS-CoV-2 virus stock
- Procedure:
 - Vero E6 cells are seeded in 96-well plates and incubated overnight.
 - The cells are then treated with serial dilutions of the test compounds.
 - Subsequently, the cells are infected with a known titer of SARS-CoV-2.
 - The plates are incubated for 3-4 days until cytopathic effects are observed in the virus control wells.
 - Cell viability is assessed using a colorimetric assay (e.g., MTS or CellTiter-Glo).

- EC50 values, the concentration at which 50% of the cells are protected from viral CPE, are calculated from the dose-response curves.

Plaque Reduction Assay


This assay provides a more direct measure of the inhibition of viral replication by quantifying the reduction in viral plaque formation.

- Procedure:
 - Confluent monolayers of Vero E6 cells are infected with a low multiplicity of infection (MOI) of SARS-CoV-2.
 - After a 1-hour adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with different concentrations of the test compounds.
 - The plates are incubated for 2-3 days to allow for plaque formation.
 - The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
 - The number of plaques is counted for each compound concentration, and the EC50 value is calculated as the concentration that reduces the number of plaques by 50% compared to the untreated control.[2]

Mechanism of Action and Signaling Pathway

CCF0058981 and its analogs act by noncovalently binding to the active site of the SARS-CoV-2 3CL protease. This enzyme is essential for the viral life cycle, as it is responsible for cleaving the viral polyproteins (pp1a and pp1ab) into functional non-structural proteins (nsps). These nsps are critical for the formation of the viral replication and transcription complex (RTC). By inhibiting 3CLpro, these compounds block the maturation of the viral proteins, thereby halting viral replication.

The following diagram illustrates the role of 3CLpro in the SARS-CoV-2 replication cycle and the inhibitory action of **CCF0058981** analogs.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-based optimization of ML300 derived, non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 3CL protease (SARS-CoV-2 3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Based Optimization of ML300-Derived, Noncovalent Inhibitors Targeting the Severe Acute Respiratory Syndrome Coronavirus 3CL Protease (SARS-CoV-2 3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Structure-activity relationship (SAR) studies of CCF0058981 analogs]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8210231#structure-activity-relationship-sar-studies-of-ccf0058981-analogs\]](https://www.benchchem.com/product/b8210231#structure-activity-relationship-sar-studies-of-ccf0058981-analogs)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com